Cas no 2229317-72-8 (2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid)

2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid is a specialized organic compound characterized by its unique fluoro-thiazole moiety. This compound exhibits notable chemical stability and reactivity, making it a valuable tool in synthetic organic chemistry. Its fluoro substituents enhance solubility and specificity in various reactions, while the thiazole ring contributes to its distinct electronic properties. This compound is particularly advantageous for the synthesis of complex organic molecules and pharmaceutical intermediates.
2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid structure
2229317-72-8 structure
Product name:2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid
CAS No:2229317-72-8
MF:C8H9F2NO2S
Molecular Weight:221.224367856979
CID:5774960
PubChem ID:165836944

2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid 化学的及び物理的性質

名前と識別子

    • EN300-1955299
    • 2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
    • 2229317-72-8
    • 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid
    • インチ: 1S/C8H9F2NO2S/c1-4(2)6-11-3-5(14-6)8(9,10)7(12)13/h3-4H,1-2H3,(H,12,13)
    • InChIKey: WPRCTQSSVOWWRH-UHFFFAOYSA-N
    • SMILES: S1C(=CN=C1C(C)C)C(C(=O)O)(F)F

計算された属性

  • 精确分子量: 221.03220603g/mol
  • 同位素质量: 221.03220603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 78.4Ų

2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1955299-5.0g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
5g
$5056.0 2023-05-31
Enamine
EN300-1955299-0.1g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
0.1g
$1056.0 2023-09-17
Enamine
EN300-1955299-0.25g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
0.25g
$1104.0 2023-09-17
Enamine
EN300-1955299-1.0g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
1g
$1742.0 2023-05-31
Enamine
EN300-1955299-0.5g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
0.5g
$1152.0 2023-09-17
Enamine
EN300-1955299-10g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
10g
$5159.0 2023-09-17
Enamine
EN300-1955299-5g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
5g
$3479.0 2023-09-17
Enamine
EN300-1955299-0.05g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
0.05g
$1008.0 2023-09-17
Enamine
EN300-1955299-2.5g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
2.5g
$2351.0 2023-09-17
Enamine
EN300-1955299-10.0g
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
2229317-72-8
10g
$7497.0 2023-05-31

2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid 関連文献

2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acidに関する追加情報

Introduction to 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid (CAS No. 2229317-72-8)

2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid, identified by its CAS number 2229317-72-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of fluoro and propyl substituents on the thiazole ring, contribute to its unique chemical properties and potential therapeutic applications.

The thiazole core in this compound is a well-documented pharmacophore, frequently encountered in various bioactive molecules. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms at the 2-position of the thiazole ring often enhances the metabolic stability and binding affinity of the molecule to biological targets. Additionally, the propan-2-yl group at the same position introduces steric hindrance and may influence the compound's solubility and pharmacokinetic behavior.

In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with improved pharmacological profiles. The combination of fluoro and alkyl substituents in 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid makes it an intriguing candidate for further investigation. Studies have suggested that such modifications can lead to enhanced bioavailability and reduced toxicity, making these compounds more suitable for clinical applications.

One of the most promising areas of research involving this compound is its potential as an intermediate in drug synthesis. The acetic acid moiety at the 5-position of the thiazole ring provides a reactive site for further functionalization, allowing chemists to design more complex molecules with tailored biological activities. This flexibility has made thiazolylacetic acids a valuable scaffold in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with various biological targets with high accuracy. Molecular docking studies have revealed that 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid exhibits strong binding affinity to enzymes involved in cancer pathways. This finding aligns with the growing interest in developing small-molecule inhibitors as therapeutic agents against chronic diseases.

The synthesis of this compound involves multi-step organic reactions, including fluorination and alkylation processes. The use of advanced synthetic methodologies ensures high purity and yield, which are critical for pharmaceutical applications. Researchers have also explored green chemistry approaches to minimize waste and improve sustainability in the production process.

From a regulatory perspective, CAS No. 2229317-72-8 provides a unique identifier for this compound, facilitating its tracking in databases and literature. This standardization is essential for ensuring consistency in research and development across different laboratories and institutions. Furthermore, the availability of detailed chemical data allows for rigorous safety assessments before clinical trials.

The pharmacological potential of 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid extends beyond oncology. Preliminary studies have indicated that it may possess anti-inflammatory properties by modulating cytokine production pathways. This dual functionality makes it a versatile candidate for treating conditions where inflammation plays a significant role.

In conclusion, CAS No. 2229317-72-8 represents a promising compound with a unique structural framework that could lead to novel therapeutic interventions. The combination of fluoro and propyl substituents on the thiazole ring enhances its biological activity and pharmacokinetic profile. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd